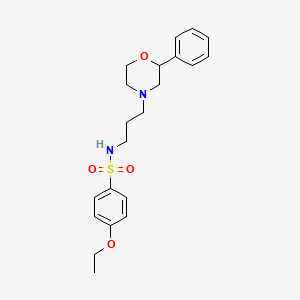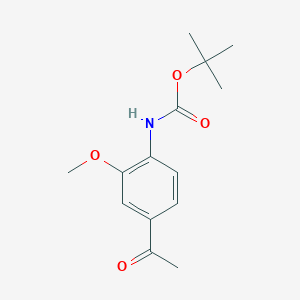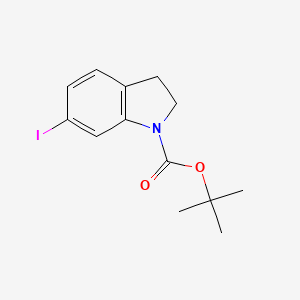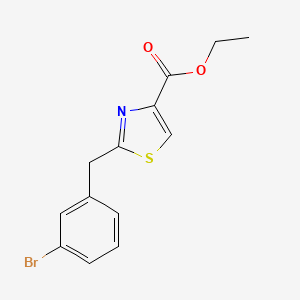
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
説明
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. EPPB is a sulfonamide derivative that is a potent inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cellular processes.
作用機序
EPPB inhibits 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide by binding to the catalytic subunit of the enzyme, thereby preventing its activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular processes. EPPB has been shown to be a potent and selective inhibitor of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, with minimal off-target effects.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects in different cellular systems. In cancer cells, EPPB has been shown to induce cell death by promoting apoptosis and inhibiting cell proliferation. In neuronal cells, EPPB has been shown to protect against oxidative stress and neuroinflammation. EPPB has also been shown to have antiviral effects against several viruses, including influenza and human papillomavirus.
実験室実験の利点と制限
One of the main advantages of using EPPB in lab experiments is its potency and selectivity as a 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitor. This makes it a valuable tool for studying the function of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in various cellular processes and disease states. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments. However, one limitation of using EPPB is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on EPPB. One area of interest is the development of EPPB analogs with improved potency and selectivity as 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitors. Another area of interest is the use of EPPB in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential therapeutic applications of EPPB in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
科学的研究の応用
EPPB has been extensively used in scientific research as a tool to study the function of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and viral infections. EPPB has been shown to be a potent and selective inhibitor of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, making it a valuable tool for studying the function of this enzyme in various cellular processes and disease states.
特性
IUPAC Name |
4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)22-13-6-14-23-15-16-27-21(17-23)18-7-4-3-5-8-18/h3-5,7-12,21-22H,2,6,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUXSISRGKJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)
![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)